molecular formula C9H7ClO3 B13168017 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13168017
M. Wt: 198.60 g/mol
InChI Key: PMSOHBLPRLOYCL-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 1892938-82-7) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features a benzofuran core, a privileged scaffold in drug discovery known for its diverse biological activities . The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and the dihydrobenzofuran structure—makes it a versatile intermediate for synthetic elaboration . This compound serves as a key precursor in the synthesis of more complex molecules. For instance, it is related to synthetic pathways for structures like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, demonstrating its utility in generating pharmaceutically relevant targets . Benzofuran derivatives are extensively investigated for their potential biological activities, which can include antimicrobial effects against Gram-positive bacteria and fungi , as well as potent and selective agonism of the Cannabinoid Receptor 2 (CB2), a promising target for managing neuropathic pain . The structural features of this compound make it a valuable scaffold for constructing molecules for structure-activity relationship (SAR) studies, anti-cancer research, and agrochemical development . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12)

InChI Key

PMSOHBLPRLOYCL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Description Reagents/Conditions Outcome
1 Cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate Organic solvent (e.g., tetrahydrofuran), triphenylphosphine, diethyl azodiformate, ambient temperature, 2-3 hours Formation of methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate crude product
2 Chlorination of crude product N-chlorosuccinimide (NCS), organic solvent (e.g., DMF, acetonitrile, acetone), 50-85°C, 2-6 hours Methyl 4-ethanamide amino-5-chloro-7-benzofuran formate crude product
3 Hydrolysis and purification Aqueous alcoholic alkali solution, room temperature, pH adjustment to 1-6 Pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This method avoids column chromatography for intermediates, uses mild chlorinating conditions, and achieves relatively high yields (~60% or better) suitable for industrial scale-up.

Solvent and Reagent Optimization

  • Organic solvents tested include tetrahydrofuran, acetonitrile, toluene, acetone, and DMF.
  • The ratio of triphenylphosphine and diethyl azodiformate to starting material is optimized around 0.8-1.2:1.
  • Chlorination temperature and time are critical for selectivity and yield.
  • The hydrolysis step uses aqueous alcohol and alkali to convert esters to acids, followed by acidification to precipitate the product.

General Synthetic Strategies for Benzofuran Derivatives Relevant to this compound

Literature reviews on benzofuran synthesis provide complementary methodologies that can be adapted for this compound:

Cyclization Approaches

Halogenation Techniques

  • Selective chlorination at the 4-position can be achieved using reagents like N-chlorosuccinimide or other mild chlorinating agents to avoid over-chlorination or side reactions.
  • Control of temperature and solvent polarity is essential for regioselectivity.

Carboxylation and Ester Hydrolysis

  • Introduction of carboxylic acid functionality often involves ester intermediates that are hydrolyzed under basic or acidic conditions to yield the free acid.
  • Careful pH control during hydrolysis and isolation ensures purity and yield.

Comparative Data Table of Key Preparation Parameters

Parameter Industrial Patent Route General Benzofuran Synthesis
Starting Material Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate o-Hydroxyacetophenone derivatives, substituted phenols
Cyclization Reagents Triphenylphosphine, diethyl azodiformate Acid/base catalysis, Cu(I) catalysis
Chlorination Agent N-chlorosuccinimide N-chlorosuccinimide, other mild chlorinating agents
Reaction Temperature Ambient to 85°C Variable, often mild to moderate heating
Yield ~60-70% overall Variable, dependent on route, typically moderate
Purification Avoids column chromatography, filtration and washing Often requires chromatography or recrystallization
Scalability High, suitable for industrial scale Variable, often lab-scale

Research Discoveries and Optimization Insights

  • The patent CN104016949A highlights the importance of avoiding chromatographic purification to enhance industrial feasibility.
  • Use of mild chlorinating agents like N-chlorosuccinimide improves selectivity and reduces hazardous by-products.
  • Solvent choice significantly impacts reaction kinetics and product isolation; tetrahydrofuran and acetonitrile are preferred solvents for cyclization and chlorination steps.
  • Hydrolysis conditions must be optimized to avoid degradation of the benzofuran ring while achieving complete ester conversion.
  • Temperature control during chlorination (50-85°C) balances reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. Substitution reactions often require the use of nucleophiles and appropriate catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted benzofuran compounds .

Scientific Research Applications

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl at C4, COOH at C3 ~200.6* Pharmaceutical intermediate, lipophilic
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Cl at C5, NH₂ at C4, COOH at C7 ~231.6 Enhanced reactivity (amino group), drug synthesis
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Cl at C5, acetamido at C4, methyl ester at C7 ~287.7 Prodrug potential, improved solubility
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid Cl at C5, F at C6, COOH at C3 ~218.6 Increased electronegativity, metabolic stability
2,3-Dihydrobenzofuran-7-carboxylic acid COOH at C7, no halogen ~178.2 Lower lipophilicity, antioxidant studies
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Dihydroxybenzene with propenoic acid chain ~180.2 Antioxidant, food/cosmetic ingredient

*Estimated based on molecular formula.

Key Comparative Insights

In contrast, the 5-chloro-6-fluoro analog () exhibits dual halogenation, which may enhance electronic effects and resistance to oxidative degradation due to fluorine’s electronegativity .

Functional Group Diversity: The amino group in 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid enables nucleophilic reactions (e.g., amidation), making it versatile for synthesizing targeted therapeutics . Caffeic acid (), lacking halogenation but featuring dihydroxy groups, demonstrates strong hydrogen-bonding capacity and antioxidant activity, highlighting how hydroxyl groups dominate over halogen effects in free radical scavenging .

Solubility and Derivative Potential: Methyl esterification (e.g., Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) improves solubility in organic solvents, suggesting utility in prodrug formulations . The carboxylic acid group in the target compound allows for salt formation (e.g., sodium or potassium salts), enhancing aqueous solubility for industrial or pharmacological applications .

Synthetic and Stability Considerations :

  • Chlorinated benzofurans often require specialized synthesis routes, such as diazotization and halogenation (e.g., methods described in for Chlorthalidone derivatives), which may parallel the synthesis of the target compound .
  • Stability data for chlorinated analogs (e.g., Chlorthalidone in ) suggest that dry powders of this compound could exhibit long-term stability under controlled conditions .

Biological Activity

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClO3C_8H_7ClO_3. The presence of a chlorine atom at the 4-position of the benzofuran ring influences its reactivity and biological interactions. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical in its synthesis and functionalization for biological studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and interference with cell signaling pathways.

Case Study: Anticancer Efficacy
A study demonstrated that derivatives of benzofuran exhibited significant growth inhibition against cancer cell lines with GI50 values in the micromolar range. For instance, compound 35 from a related study showed GI50 values of 2.20 μM against MDA-MB-231 (breast cancer) cells .

CompoundCell LineGI50 (μM)
35MDA-MB-2312.20
35HCT152.37
35PC-32.68

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy
In vitro tests revealed that the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various microbial strains .

Microbial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Candida albicans100

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine substituent enhances binding affinity to certain receptors or enzymes involved in critical biochemical pathways.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for tumor growth or microbial survival.
  • Modulation of Signaling Pathways : It can disrupt signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other benzofuran derivatives:

CompoundKey FeaturesBiological Activity
4-Amino-5-chloro-2,3-dihydrobenzofuran Contains an amino groupEnhanced anticancer activity
2,3-Dihydro-1-benzofuran-2-carboxylic acid Lacks chlorineLower reactivity compared to chloro derivative
Benzothiophene derivatives Complex structureNotable anticancer effects

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